An In-Depth Technical Guide to Bis(4-methoxyphenyl)iodonium bromide: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to Bis(4-methoxyphenyl)iodonium bromide: Properties, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of Bis(4-methoxyphenyl)iodonium bromide, a diaryliodonium salt of significant interest in synthetic organic chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectral characteristics, synthesis, and reactive applications of this versatile reagent, with a particular focus on its utility as an electrophilic arylating agent. The information is presented to not only detail established protocols but also to provide insights into the underlying chemical principles that govern its behavior.
Core Physicochemical and Structural Characteristics
Bis(4-methoxyphenyl)iodonium bromide, also known as di(p-anisyl)iodonium bromide, is a stable, solid organic salt. Its structure features a central hypervalent iodine(III) atom covalently bonded to two 4-methoxyphenyl (p-anisyl) groups, with a bromide anion providing charge balance. This structure renders the aryl groups susceptible to nucleophilic attack, making it a potent electrophilic arylating agent.
Key physical and chemical properties are summarized below for rapid reference.
| Property | Value | Reference(s) |
| CAS Number | 19231-06-2 | [1] |
| Molecular Formula | C₁₄H₁₄BrIO₂ | [1] |
| Molecular Weight | 421.07 g/mol | [1] |
| Appearance | White to off-white or light-yellow crystalline solid/powder | [1] |
| Melting Point | 190-192 °C | [1] |
| Density | 1.82 g/cm³ (at 20°C) | [1] |
| Solubility | Water: 2.3 mg/L (at 20°C)Organic: Slightly soluble in DMSO and Methanol | [1] |
| LogP | -1.5 (at 20°C) | [1] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [1][2] |
Spectral Data Analysis
Structural elucidation and purity assessment of Bis(4-methoxyphenyl)iodonium bromide rely on standard spectroscopic techniques. While raw spectral data should be acquired on a per-batch basis, the expected signals are well-defined.
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¹H NMR Spectroscopy : The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. Two primary sets of signals are expected:
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A singlet corresponding to the six protons of the two equivalent methoxy (-OCH₃) groups.
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Two doublets in the aromatic region, representing the AA'BB' spin system of the p-substituted benzene rings. The protons ortho to the iodine atom will appear as one doublet, and the protons meta to the iodine (ortho to the methoxy group) will appear as another.
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-
¹³C NMR Spectroscopy : The carbon NMR spectrum will also reflect the molecular symmetry, showing signals for:
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The methoxy carbon.
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Four distinct aromatic carbon signals: the ipso-carbon attached to iodine, the carbon bearing the methoxy group, and the two remaining non-equivalent aromatic CH carbons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by stretches characteristic of its functional groups, including C-H stretches (aromatic and methyl), C=C stretches of the aromatic rings, and strong C-O stretches associated with the anisole moieties.
Synthesis Protocol: A Classic Approach
The preparation of diaryliodonium salts is a well-established process in organic chemistry. The following protocol is based on a classic method involving the condensation of an iodous reagent with anisole.[3]
Causality and Mechanistic Insight
The synthesis hinges on the creation of a highly electrophilic iodine(III) species from more stable precursors (I₂ and I₂O₅). This "iodous reagent" is then susceptible to electrophilic aromatic substitution with an electron-rich arene like anisole. The methoxy group of anisole is a powerful ortho-, para-directing activator, which facilitates the substitution and leads to the desired p-substituted product. The final step is a simple salt metathesis, where the addition of aqueous sodium bromide precipitates the less soluble bromide salt.
Experimental Workflow: Synthesis of Bis(4-methoxyphenyl)iodonium bromide
Caption: Workflow for the synthesis of Bis(4-methoxyphenyl)iodonium bromide.
Step-by-Step Methodology
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Preparation of Iodous Reagent : In a suitable reaction vessel, react iodine (I₂) and iodine pentoxide (I₂O₅) in a molar ratio of approximately 1:2 in concentrated sulfuric acid at room temperature.
-
Reagent Purification : Effectively remove the sulfuric acid from the precipitated iodous reagent by thoroughly extracting the reaction liquor with an excess of glacial acetic acid.[3]
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Condensation : Suspend the separated iodous reagent in fresh glacial acetic acid. Add at least a ten-fold molar excess of anisole to the suspension.[3]
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Precipitation : After the condensation reaction is complete, precipitate the crystalline product by adding an excess of aqueous sodium bromide solution to the reaction mixture.[3]
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Isolation : Filter the resulting crystalline solid. Wash the crystals sequentially with acetic acid and water.
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Drying : Dry the final product in vacuo over a suitable desiccant like potassium hydroxide to yield pure di-(p-anisyl)-iodonium bromide.[3]
Chemical Reactivity: The Arylating Agent
The primary utility of Bis(4-methoxyphenyl)iodonium bromide lies in its capacity to act as an electrophilic source of a 4-methoxyphenyl group. It is widely employed in both metal-free and metal-catalyzed C-N, C-O, and C-C bond-forming reactions.
Mechanism of Metal-Free N-Arylation
The generally accepted mechanism for the reaction between a diaryliodonium salt and a nucleophile (Nu⁻) involves the formation of a hypervalent iodine intermediate.[4]
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Nucleophilic Attack : The nucleophile attacks the iodine(III) center, forming a T-shaped diaryl-iodanyl-nucleophile intermediate (Ar₂I-Nu).
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Ligand Coupling : This intermediate undergoes reductive elimination (ligand coupling) between the nucleophile and one of the aryl groups. The aryl group in the equatorial position is typically the one that couples.[4]
-
Product Formation : This step forms the arylated product (Ar-Nu) and a molecule of aryl iodide (in this case, 4-iodoanisole) as a byproduct.
While this pathway is common, alternative mechanisms such as direct nucleophilic aromatic substitution (SₙAr) or a single electron transfer (SET) process may operate under specific conditions.[4][5]
Caption: Generalized mechanism for metal-free arylation with a diaryliodonium salt.
Protocol: Regioselective N-Arylation of 5-Phenyltetrazole
Bis(4-methoxyphenyl)iodonium bromide has been successfully used for the regioselective arylation of NH-tetrazoles, which can be challenging via other methods.[6]
Self-Validating System : The success of this reaction is validated by the isolation of a single major regioisomer, 2-(4-methoxyphenyl)-5-phenyltetrazole. The clean conversion, which can be monitored by TLC or LC-MS, and the characteristic spectral data of the product confirm the protocol's efficacy.
Step-by-Step Methodology
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Reagent Preparation : Dissolve 5-phenyltetrazole and an equimolar amount of Bis(4-methoxyphenyl)iodonium bromide in methanol.
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Reaction : Stir the solution at room temperature. The reaction progress can be monitored by TLC.
-
Workup : Once the starting material is consumed, filter the solution to remove any minor undissolved material.
-
Isolation : Evaporate the methanol under vacuum. The resulting residue is the crude product.
-
Purification : The product, 2-(4-methoxyphenyl)-5-phenyltetrazole, can be further purified by recrystallization or column chromatography as needed. The selective formation of the 2-aryl isomer is a key feature of this reaction.[6]
Safety, Handling, and Storage
As a reactive chemical agent, proper handling of Bis(4-methoxyphenyl)iodonium bromide is crucial.
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Hazard Identification : The compound is classified as harmful or toxic if swallowed and can cause skin and eye irritation or severe burns.[2] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Avoid breathing dust. Prevent contact with skin and eyes.
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature.[1][2]
References
- CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine.
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Povarov, L. et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine . MDPI. [Link]
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Zubarev, V. Yu., Putis, S. M., & Ostrovskii, V. A. (2001). Regioselective Arylation of NH-Tetrazoles . Chemistry of Heterocyclic Compounds, 37, 386–387. Available via ResearchGate. [Link]
- US2839583A - Process for the preparation of di-(p-anisyl)-iodonium halides.
-
Wang, L. (2014). Arylation Reactions Using Diaryliodonium Salts . Newcastle University eTheses. [Link]
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Clarke, R. et al. (2024). Mechanistic analysis of N-arylation with diaryliodonium salts . ChemRxiv. [Link]
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Bis(p-methoxyphenyl)iodonium bromide Spectral Data . PubChem. [Link]
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Supporting Information for C–H Arylation of Triphenylene, Naphthalene and Other Arenes using Pd/C . University of Bath. [Link]
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Kaur, A. et al. (2023). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts . Beilstein Journal of Organic Chemistry. [Link]
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Malmedy, F., et al. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study . Chemistry - A European Journal. Available via PMC. [Link]
-
Arylation Using Diaryliodonium Salts . University of Illinois Urbana-Champaign. [Link]
Sources
- 1. bis(p-methoxyphenyl)iodonium bromide | 19231-06-2 [chemicalbook.com]
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